2-Methyl-4-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine moiety. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. Its unique structure allows for various interactions with biological targets, making it a subject of investigation in pharmacological studies.
The compound can be synthesized through various methods, including multi-step organic reactions involving pyridine and pyrrolidine derivatives. Specific synthesis protocols have been documented in patents and scientific literature, detailing efficient routes to obtain this compound with high purity and yield.
2-Methyl-4-(pyrrolidin-2-yl)pyridine belongs to the class of organic compounds known as heterocycles, specifically pyridines. Pyridines are characterized by a six-membered aromatic ring containing one nitrogen atom. The presence of both a methyl group and a pyrrolidine ring contributes to its classification as a substituted pyridine.
The synthesis of 2-Methyl-4-(pyrrolidin-2-yl)pyridine can be approached through several methods:
A notable synthetic route involves the reaction of 2-methylpyridine with N-methylpyrrolidine in the presence of a catalyst such as palladium on carbon, which facilitates the formation of the desired product under mild conditions. The reaction typically requires careful control of temperature and pressure to optimize yield and purity.
The molecular formula for 2-Methyl-4-(pyrrolidin-2-yl)pyridine is . The structure consists of:
The compound exhibits specific physical properties, including:
2-Methyl-4-(pyrrolidin-2-yl)pyridine can participate in various chemical reactions:
For instance, when subjected to electrophilic bromination, the compound can yield different brominated derivatives depending on reaction conditions such as temperature and solvent choice. Similarly, nucleophilic substitution reactions can lead to derivatives useful in medicinal chemistry.
The mechanism of action for compounds like 2-Methyl-4-(pyrrolidin-2-yl)pyridine often involves interactions with specific biological targets:
Studies have shown that similar compounds exhibit affinity for nicotinic acetylcholine receptors, which could be relevant for developing treatments for neurodegenerative diseases or cognitive disorders.
The physical properties include:
Chemical properties include:
2-Methyl-4-(pyrrolidin-2-yl)pyridine has potential applications in various fields:
2-Methyl-4-(pyrrolidin-2-yl)pyridine represents a privileged bicyclic hybrid scaffold in medicinal chemistry, combining a pyridine ring with a pyrrolidine moiety. This compound exemplifies the strategic integration of nitrogen-containing heterocycles to optimize drug-like properties. Its structural framework enables diverse biological interactions, particularly in anticancer and central nervous system (CNS) drug discovery. The pyrrolidine ring’s stereogenicity and conformational flexibility synergize with the pyridine ring’s hydrogen-bonding capacity, making this hybrid a versatile template for targeted therapeutics .
Core Architecture
The compound features a pyridine ring substituted at the 4-position with a pyrrolidin-2-yl group and at the 2-position with a methyl group. Its molecular formula is C₁₀H₁₄N₂ (molecular weight: 162.23 g/mol), with the pyrrolidine nitrogen contributing to basicity (pKa ~10–11). The chiral center at the pyrrolidine’s C2 position generates enantiomers with potentially distinct biological profiles. Dihydrochloride salt forms (e.g., C₁₀H₁₆Cl₂N₂, MW 235.15 g/mol) enhance aqueous solubility for pharmacological applications [3] [8].
Property | Value/Description |
---|---|
Molecular Formula | C₁₀H₁₄N₂ (base); C₁₀H₁₆Cl₂N₂ (dihydrochloride) |
Molecular Weight | 162.23 g/mol (base); 235.15 g/mol (dihydrochloride) |
Key Functional Groups | Pyridine ring, pyrrolidine ring, methyl group |
Stereochemistry | Chiral center at pyrrolidine C2 |
Solubility | High in polar solvents (water, methanol) as salt |
Thermal Stability | Decomposition >200°C |
Spectroscopic and Stereochemical Features
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments for the (R)- and (S)-enantiomers. The methyl group on the pyridine ring typically resonates at δ 2.5 ppm, while pyrrolidine ring protons appear between δ 1.8–3.2 ppm. Crystallographic analyses confirm the pyrrolidine ring’s non-planarity, enabling pseudorotation that optimizes 3D binding to biological targets. The (S)-enantiomer often exhibits enhanced target affinity due to favorable interactions with chiral protein binding sites [10].
Physicochemical Behavior
The dihydrochloride salt form significantly improves aqueous solubility (log P base: ~1.5; salt: <-0.5) while maintaining stability under ambient conditions. Acidic environments (pH <3) protonate both nitrogens, enhancing solubility but potentially inducing racemization at elevated temperatures. The polar surface area (PSA) of ~25 Ų facilitates membrane permeability, aligning with Lipinski’s rule parameters for drug-likeness [3] .
Emergence of Pyrrolidine Scaffolds
Pyrrolidine gained prominence in drug design post-1980s, with FDA-approved antibiotics like meropenem (1996) and ertapenem (2001) incorporating the scaffold to enhance β-lactam stability and bacterial penetration. By 2000, pyrrolidine appeared in 37 FDA-approved drugs, underscoring its versatility for CNS agents, antivirals, and enzyme inhibitors. The scaffold’s sp³-hybridization increased molecular complexity and 3D coverage compared to flat heteroaromatics, addressing limitations in selectivity and pharmacokinetics [9].
Hybridization with Pyridine
The fusion of pyrrolidine with pyridine emerged as a strategy to merge the pharmacophoric advantages of both rings. Early syntheses involved nucleophilic substitution of halogenated pyridines with pyrrolidine derivatives or reductive amination of pyridine carbonyls. A significant breakthrough came from microwave-assisted synthesis, which improved regioselectivity and reduced reaction times for derivatives like 2-methyl-4-(pyrrolidin-2-yl)pyridine. By the 2010s, continuous flow chemistry enabled scalable production of such hybrids, resolving challenges in stoichiometric salt formation and purification [3] .
Time Period | Key Developments |
---|---|
1980–1990s | Pyrrolidine antibiotics (meropenem) enter clinical use |
1996–2001 | 4th-gen cephalosporins (cefepime) utilize pyrrolidine |
Early 2000s | Hybrid scaffolds explored for kinase and GPCR targets |
2010–Present | Flow chemistry enables scalable hybrid synthesis |
Scaffold Advantages in Drug Design
The 2-methyl-4-(pyrrolidin-2-yl)pyridine scaffold addresses critical limitations in heterocyclic drug design:
Therapeutic Applications
CNS Modulators: Pyrrolidine-pyridine hybrids serve as dopamine D4 receptor antagonists (e.g., piperazinylpyrrolo[2,3-b]pyridines) with enhanced blood-brain barrier penetration [4].
Table 3: Therapeutic Applications of Key Analogues
Compound Class | Biological Activity | Mechanistic Insight |
---|---|---|
1H-Pyrrolo[3,2-c]pyridine | Tubulin polymerization inhibitor (IC₅₀: 0.12 µM) | Binds colchicine site, disrupts microtubules |
4-(1-Phenylethoxy)pyridine | ROS1 kinase inhibitor (IC₅₀: 440 nM) | ATP-competitive; C-4 substitution critical |
Piperazinylpyrrolo[2,3-b]pyridine | Dopamine D4 antagonist (Kᵢ: <5 nM) | Enhanced selectivity over D2/D3 receptors |
Structure-Activity Relationship (SAR) Insights
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: